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Compound of Interest

2-Hydroxy-N,N-
Compound Name:
dimethylpropanamide

Cat. No.: B188722

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the *H Nuclear Magnetic Resonance
(NMR) analysis of 2-Hydroxy-N,N-dimethylpropanamide. It includes predicted spectral data,
a comprehensive experimental procedure, and a visual representation of the analytical
workflow. This application note serves as a practical guide for the structural characterization
and purity assessment of this compound, which is a valuable intermediate in pharmaceutical
and cosmetic synthesis[1].

Introduction

2-Hydroxy-N,N-dimethylpropanamide (CAS No: 35123-06-9) is a chiral amide with the
molecular formula CsH11NO2 and a molecular weight of 117.15 g/mol [2][3][4][5]. Its structure
comprises a propanamide backbone with a hydroxyl group at the second carbon and two
methyl groups on the amide nitrogen. The presence of these functional groups leads to a
distinct tH NMR spectrum that can be used for unambiguous identification and quantification.

1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can
determine the connectivity of atoms within a molecule.

Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b188722?utm_src=pdf-interest
https://www.benchchem.com/product/b188722?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/35123-06-9.html
https://www.benchchem.com/product/b188722?utm_src=pdf-body
https://www.stenutz.eu/chem/solv6%20(2).php?name=2-hydroxy-N%2CN-dimethylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/816823
https://pubchem.ncbi.nlm.nih.gov/compound/35123-06-9
https://www.chemsynthesis.com/base/chemical-structure-8967.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The *H NMR spectrum of 2-Hydroxy-N,N-dimethylpropanamide is predicted to exhibit four
distinct signals corresponding to the different proton environments in the molecule. Due to the
restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be
diastereotopic and thus chemically non-equivalent, resulting in two separate signals.

Table 1: Predicted *H NMR Data for 2-Hydroxy-N,N-dimethylpropanamide

Predicted
] Proton . . s .
Signal . Chemical Shift  Multiplicity Integration
Assignment
(3, ppm)
1 -N(CHs)2 ~29-3.1 Singlet (s) 6H
2 -CH(OH)CHs ~12-14 Doublet (d) 3H
3 -CH(OH)- ~4.0-4.3 Quartet (q) 1H
Variable (~ 2.0 - Broad Singlet (br
4 -OH 1H
5.0) S)

Note: Chemical shifts are predictions and may vary depending on the solvent and
concentration. Protons on carbons adjacent to the alcohol oxygen typically appear in the 3.4-
4.5 ppm range[6]. The chemical shifts of amide protons can be influenced by solvent and
hydrogen bonding[7][8][9].

Experimental Protocol

This section outlines the procedure for acquiring a high-quality *H NMR spectrum of 2-
Hydroxy-N,N-dimethylpropanamide.

3.1. Materials and Equipment

2-Hydroxy-N,N-dimethylpropanamide sample

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tube (5 mm)

Pipettes and vials
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* NMR spectrometer (e.g., 400 MHz or higher)

o Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

3.2. Sample Preparation

Weigh approximately 5-10 mg of 2-Hydroxy-N,N-dimethylpropanamide into a clean, dry
vial.

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs) to the vial.

If the solvent does not contain an internal standard, add a small drop of TMS.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into the spectrometer.
e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using
an automated shimming routine.

o Set the appropriate acquisition parameters:

[e]

Pulse Angle: 30-45 degrees

[e]

Acquisition Time: 2-4 seconds

o

Relaxation Delay: 1-5 seconds

[¢]

Number of Scans: 8-16 (can be increased for dilute samples)

[¢]

Spectral Width: 0-12 ppm

e Acquire the *H NMR spectrum.
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e Perform a D20 shake experiment to confirm the hydroxyl proton signal. Add a drop of D20 to
the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or
significantly decrease in intensity[6].

3.4. Data Processing

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

» Phase the spectrum to obtain a flat baseline.

o Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 Integrate the signals to determine the relative number of protons for each peak.

e Analyze the multiplicities (singlet, doublet, quartet, etc.) to determine the number of
neighboring protons.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the *H NMR analysis of 2-Hydroxy-N,N-
dimethylpropanamide.
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Caption: Workflow for the 1H NMR analysis of 2-Hydroxy-N,N-dimethylpropanamide.
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Conclusion

This application note provides a comprehensive guide for the *H NMR analysis of 2-Hydroxy-
N,N-dimethylpropanamide. The provided predicted spectral data and detailed experimental
protocol will aid researchers in the structural verification and purity assessment of this
compound. The distinct signals in the H NMR spectrum allow for straightforward
characterization, making it an indispensable tool in a quality control or research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

2. 2-hydroxy-N,N-dimethylpropanamide [stenutz.eu]

3. (2R)-2-hydroxy-N,N-dimethylpropanamide | C5SH11NO2 | CID 816823 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 4. Propanamide, 2-hydroxy-N,N-dimethyl- | CSH11NO2 | CID 98053 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. chemsynthesis.com [chemsynthesis.com]
e 6. chem.libretexts.org [chem.libretexts.org]

e 7.1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy,
electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Note: 1H NMR Analysis of 2-Hydroxy-N,N-
dimethylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188722#1h-nmr-analysis-of-2-hydroxy-n-n-
dimethylpropanamide]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b188722?utm_src=pdf-body
https://www.benchchem.com/product/b188722?utm_src=pdf-body
https://www.benchchem.com/product/b188722?utm_src=pdf-custom-synthesis
https://www.guidechem.com/dictionary/en/35123-06-9.html
https://www.stenutz.eu/chem/solv6%20(2).php?name=2-hydroxy-N%2CN-dimethylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/816823
https://pubchem.ncbi.nlm.nih.gov/compound/816823
https://pubchem.ncbi.nlm.nih.gov/compound/35123-06-9
https://pubchem.ncbi.nlm.nih.gov/compound/35123-06-9
https://www.chemsynthesis.com/base/chemical-structure-8967.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://pubmed.ncbi.nlm.nih.gov/23354811/
https://pubmed.ncbi.nlm.nih.gov/23354811/
https://pubmed.ncbi.nlm.nih.gov/24824670/
https://pubmed.ncbi.nlm.nih.gov/24824670/
https://pubs.acs.org/doi/10.1021/ja103629e
https://www.benchchem.com/product/b188722#1h-nmr-analysis-of-2-hydroxy-n-n-dimethylpropanamide
https://www.benchchem.com/product/b188722#1h-nmr-analysis-of-2-hydroxy-n-n-dimethylpropanamide
https://www.benchchem.com/product/b188722#1h-nmr-analysis-of-2-hydroxy-n-n-dimethylpropanamide
https://www.benchchem.com/product/b188722#1h-nmr-analysis-of-2-hydroxy-n-n-dimethylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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